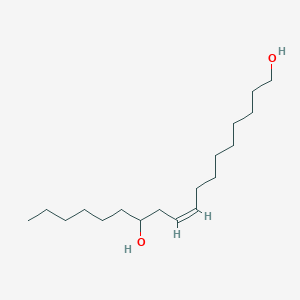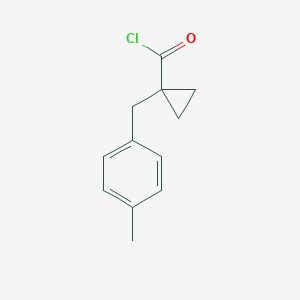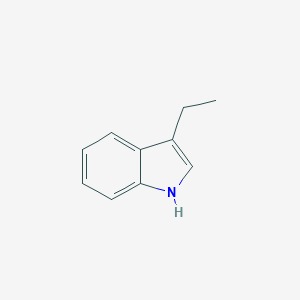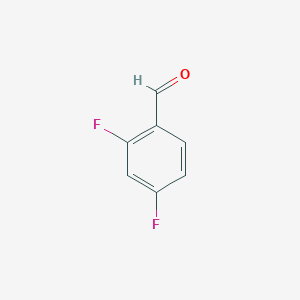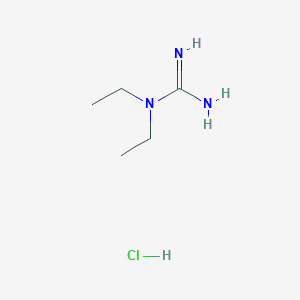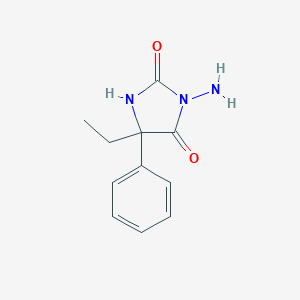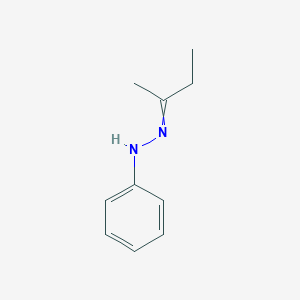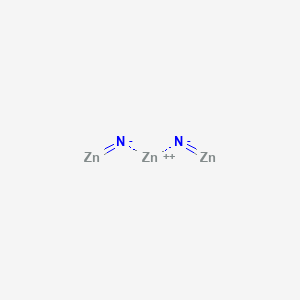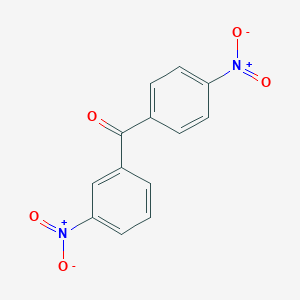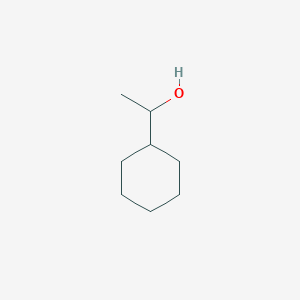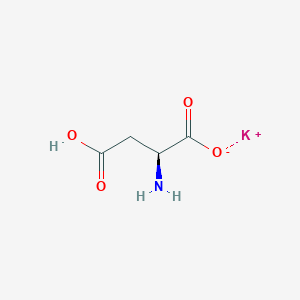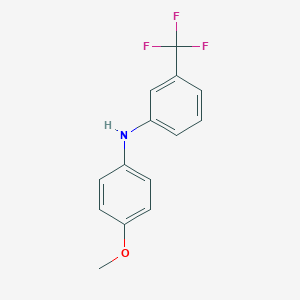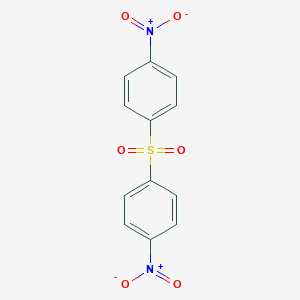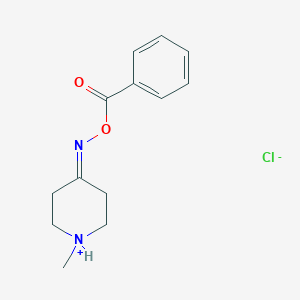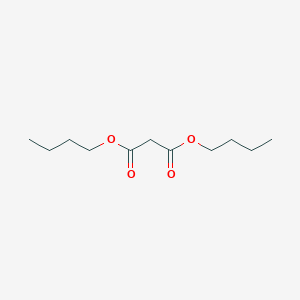
Dibutyl malonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dibutyl malonate can be achieved through the reaction of n-butanol and malonic acid using a solid acid ZrO_2-Ce_2O_3/SO_4~(2-) as a catalyst, showing a conversion rate of malonic acid to Dibutyl malonate of 95.8% under optimized conditions (Wu Chang-zeng, 2004).
Molecular Structure Analysis
The molecular structure of Dibutyl malonate-related compounds has been examined, revealing detailed coordination and bonding patterns. For instance, the crystal structure of bis(dicyclohexylammonium) tris(malonato)tetrakis(tributylstannate) provides insight into the covalent and hydrogen bonding interactions within the molecule, highlighting the structural intricacies of malonate derivatives (S. Ng, et al., 1992).
Chemical Reactions and Properties
Dibutyl malonate participates in a variety of chemical reactions, such as the olefination of carbonyl compounds with dibromo-malonate promoted by dibutyl telluride, offering a facile route to α,β-unsaturated malonic esters and presenting an alternative to the Knoevenagel reaction (Zhang‐Lin Zhou, et al., 1991).
Physical Properties Analysis
The physical properties of Dibutyl malonate and its derivatives, such as organogelation capabilities and self-assembling behaviors, have been explored. For example, dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates synthesized through a pseudo five-component reaction exhibit low molecular weight supramolecular organogelation, indicating potential applications in various organic solvents (Faride Googol, Abbas Rahmati, 2018).
Chemical Properties Analysis
The chemical properties of Dibutyl malonate, such as its reactivity and the formation of complex compounds, have been studied. This includes the synthesis of multifunctional dialkyl malonates, which demonstrates the versatility of Dibutyl malonate in forming compounds with varied chemical functionalities and potential applications in materials science and organic chemistry (N. Chronakis, et al., 2006).
Wissenschaftliche Forschungsanwendungen
Malonate esters, such as Dibutyl malonate and Diethyl malonate, are widely used in organic synthesis . They are particularly useful in the synthesis of other compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .
-
Organic Synthesis
- Malonate esters are used as building blocks in organic synthesis . They can undergo a variety of reactions, including alkylation, to form more complex molecules .
- The methods of application typically involve reaction with a suitable reagent under controlled conditions .
- The outcomes of these reactions can vary widely, depending on the specific reagents and conditions used .
-
Synthesis of Vitamins
-
Synthesis of Flavorings
-
Plasticizer for Aqueous Dispersions of Copolymers
-
Intermediate in the Preparation of Other Chemical Compounds
- Dibutyl maleate can also serve as an intermediate in the preparation of other chemical compounds .
- The methods of application typically involve reaction with suitable reagents to form the desired compound .
- The result is the production of a wide range of chemical compounds for various applications .
-
Inhibitor of Succinate Dehydrogenase
- Malonate, a reversible inhibitor of succinate dehydrogenase, has been shown to reduce infarct size when administered during reperfusion .
- The method of application typically involves administration of malonate during reperfusion .
- The result is a reduction in infarct size, potentially improving outcomes for patients with myocardial infarction .
-
Improving Cellular Malonyl-CoA Levels in Escherichia coli
- Dibutyl malonate can be used to engineer a novel metabolic pathway for improving cellular Malonyl-CoA levels in Escherichia coli .
- The method of application typically involves genetic engineering techniques to introduce the metabolic pathway into the bacteria .
- The result is improved cellular Malonyl-CoA levels, which could have various applications in biotechnology .
-
Coatings from Renewable Resources
- Dibutyl malonate can be used in the production of coatings from renewable resources .
- The method of application typically involves a base-catalyzed carbon-Michael addition reaction with acryloyl-functional oligomers .
- The result is malonate-functional polyesters from biobased and potentially biobased monomers .
-
Cyclocondensation Reactions
- Dibutyl malonate can be used in cyclocondensation reactions .
- The methods of application typically involve reaction with 1,3-dinucleophiles to afford 5-, 6- and 7- membered rings .
- The result is a variety of so-called “malonyl heterocycles” which possess as structural element a 1,3-dicarbonyl moiety .
-
Endocrine-Disrupting Chemical
Safety And Hazards
Dibutyl malonate may cause an allergic skin reaction and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing .
Eigenschaften
IUPAC Name |
dibutyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGQHYUYGYHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152288 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl malonate | |
CAS RN |
1190-39-2 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



